molecular formula C19H24N4O B2583726 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide CAS No. 1396888-73-5

3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2583726
CAS No.: 1396888-73-5
M. Wt: 324.428
InChI Key: AQVGBGGDISVDOT-UHFFFAOYSA-N
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Description

3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic organic compound that features a phenyl group, a pyrazine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyrazine-2-carboxylic acid with piperidine under appropriate conditions to form 1-(pyrazin-2-yl)piperidine.

  • Alkylation Reaction: : The next step involves the alkylation of the piperidine intermediate with a suitable alkylating agent, such as 3-bromopropionyl chloride, to introduce the propanamide moiety.

  • Coupling Reaction: : Finally, the phenyl group is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.

  • Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or alkyl halides under acidic or basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated, nitrated, or alkylated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a subject of interest for developing new medications.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications are of interest for large-scale production and commercialization.

Mechanism of Action

The mechanism of action of 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    3-phenyl-N-((1-(quinolin-2-yl)piperidin-4-yl)methyl)propanamide: Contains a quinoline ring, offering different biological activity.

    3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide: Features a pyrimidine ring, which may alter its chemical and biological properties.

Uniqueness

The uniqueness of 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide lies in its specific combination of functional groups. The presence of the pyrazine ring, in particular, can confer unique electronic properties and biological activity compared to similar compounds with different heterocyclic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-Phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives, focusing on their pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperidine ring and subsequent modifications to introduce the pyrazinyl and phenyl groups. Various methodologies, including microwave-assisted synthesis and classical heating, have been employed to optimize yields and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity

Research has shown that derivatives of compounds with similar structures exhibit antiviral properties. For instance, studies on 3-phenylpiperidine derivatives have demonstrated activity against HIV-1 and other viruses. Notably, some derivatives showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) with cytotoxic concentrations (CC50) ranging from 54 µM to 100 µM in various cell lines .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro tests indicated that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum inhibitory concentrations (MIC) were reported between 100 µg/mL to 400 µg/mL, indicating moderate to good antimicrobial efficacy .

The mechanism underlying the biological activity of this compound is thought to involve interaction with specific viral enzymes or bacterial cell wall synthesis pathways. The presence of the piperidine moiety is crucial for binding interactions, while the pyrazinyl group may enhance lipophilicity, facilitating membrane permeability.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antiviral Studies : In a study evaluating a series of piperidine derivatives, it was found that compounds with a pyrazinyl substitution exhibited notable antiviral activities, particularly against HIV strains. The study utilized various assays to determine efficacy and cytotoxicity levels .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of synthesized derivatives against a panel of pathogens. The results indicated that modifications to the phenyl group significantly influenced antibacterial potency, with some compounds achieving MIC values as low as 100 µg/mL .

Data Table: Biological Activities of Selected Derivatives

Compound NameActivity TypeTarget Pathogen/ VirusCC50 (µM)MIC (µg/mL)
Compound AAntiviralHIV-154N/A
Compound BAntiviralCVB-292N/A
Compound CAntibacterialE. coliN/A200
Compound DAntifungalC. albicansN/A150

Properties

IUPAC Name

3-phenyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-19(7-6-16-4-2-1-3-5-16)22-14-17-8-12-23(13-9-17)18-15-20-10-11-21-18/h1-5,10-11,15,17H,6-9,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVGBGGDISVDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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